molecular formula C45H68NO8P B13891712 (R)-3-(Palmitoyloxy)-2-((3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate

(R)-3-(Palmitoyloxy)-2-((3-(4-((1E,3E,5E)-6-phenylhexa-1,3,5-trien-1-yl)phenyl)propanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate

Cat. No.: B13891712
M. Wt: 782.0 g/mol
InChI Key: KUICZDXXMCRPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine is a fluorescent probe with a polar phosphatidylethanolamine head group. It is primarily used for the determination of surface lipid oxidation in lipoproteins and plasma . This compound is significant in various scientific research fields due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions typically require a controlled environment with specific reagents to ensure the correct attachment of the diphenylhexatriene group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and specific catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in oxidized lipid products, while substitution reactions can yield modified phosphatidylcholine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-[3-(diphenylhexatriene)propanoyl]-sn-phosphatidylcholine involves its incorporation into lipid membranes, where it acts as a fluorescent probe. The diphenylhexatriene moiety fluoresces upon excitation, allowing researchers to monitor lipid oxidation and membrane dynamics. The molecular targets include lipid molecules within the membrane, and the pathways involved are related to lipid oxidation and membrane fluidity .

Properties

IUPAC Name

[3-hexadecanoyloxy-2-[3-[4-(6-phenylhexa-1,3,5-trienyl)phenyl]propanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H68NO8P/c1-5-6-7-8-9-10-11-12-13-14-15-16-24-29-44(47)51-38-43(39-53-55(49,50)52-37-36-46(2,3)4)54-45(48)35-34-42-32-30-41(31-33-42)28-21-18-17-20-25-40-26-22-19-23-27-40/h17-23,25-28,30-33,43H,5-16,24,29,34-39H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUICZDXXMCRPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H68NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

782.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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